Cas no 103616-89-3 (H-Phe(2-Cl)-OH)

H-Phe(2-Cl)-OH 化学的及び物理的性質
名前と識別子
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- (S)-2-Amino-3-(2-chlorophenyl)propanoic acid
- H-Phe(2-Cl)-OH
- L-2-Chlorophe
- 2-Chloro-L-phenylalanine
- 2-Chloro-Phe-OH.HCl
- H-L-Phe(2-Cl)-OH
- L-2-Chlorophenylalanine
- L-H-Phe(2-Cl)-OH 2-Chloro-L-Phenylalanine
- (2S)-2-amino-3-(2-chlorophenyl)propanoic acid
- L-o-Chlorophenylalanine
- o-Chloro-L-phenylalanine
- L-Phe(2-Cl)-OH
- L-H-Phe(2-Cl)-OH
- L-2-Chloro-phe-OH
- 2-CHLORO-PHE-OH HCL
- 2-Chloro-L-phenylala
- L-Phenylalanine,2-chloro-
- 3-(2-Chlorophenyl)-L-alanine
- 2-Chloro-L-Phenylalanine HCl
- 2-CHLORO-PHE-OHHCL 98%MIN
- Phenylalanine, 2-chloro-
- CVZZNRXMDCOHBG-QMMMGPOBSA-N
- (2S)-2-azanyl-3-(2-chlorophenyl)propanoic acid
- L-2-Chloro phenylalanine
- (S)-2-chlorophenylalanine
- KSC491Q0L
- Jsp000367
- (R)-b-(2-chlorophenyl)alanine
- SBB003552
- 2(S)-Amino-3-(2-chlorophenyl)propionic acid
- AM82732
- L-Phenylalanine,2-chloro-, hydrochloride (9CI)
- Q27453087
- J-001010
- CHEBI:180523
- (2S)-2-azaniumyl-3-(2-chlorophenyl)propanoate
- MFCD00077920
- HY-W014919
- A800769
- (S)-2-amino-3-(2-chloro-phenyl)-propionic acid
- 103616-89-3
- PS-12166
- 2L5
- AC-1130
- EN300-199896
- SCHEMBL43977
- AKOS012010206
- CS-W015635
- H10421
- MFCD00077921
- DTXSID90375799
- DTXCID90326827
- phenylalanine, o-chloro-
- L-2-Chlorophenylalanine; L-o-Chlorophenylalanine; o-Chloro-L-phenylalanine;
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- MDL: MFCD00077921
- インチ: 1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
- InChIKey: CVZZNRXMDCOHBG-QMMMGPOBSA-N
- ほほえんだ: ClC1C=CC=CC=1C[C@@H](C(=O)O)N
- BRN: 2723444
計算された属性
- せいみつぶんしりょう: 199.040006g/mol
- ひょうめんでんか: 0
- XLogP3: -0.8
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 199.040006g/mol
- 単一同位体質量: 199.040006g/mol
- 水素結合トポロジー分子極性表面積: 63.3Ų
- 重原子数: 13
- 複雑さ: 187
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.3360
- ゆうかいてん: 238-241°C
- ふってん: 339.5±32.0°C at 760 mmHg
- フラッシュポイント: No data available
- すいようせい: Insoluble in water.
- PSA: 63.32000
- LogP: 1.99470
- じょうきあつ: No data available
- ひせんこうど: -8.3° (c=1, H2O)
- ようかいせい: 水に溶けない
H-Phe(2-Cl)-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: 24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
H-Phe(2-Cl)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199896-2.5g |
(2S)-2-amino-3-(2-chlorophenyl)propanoic acid |
103616-89-3 | 95% | 2.5g |
$36.0 | 2023-09-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804740-5g |
2-Chloro-L-phenylalanine |
103616-89-3 | 98.5% | 5g |
¥356.00 | 2022-09-02 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B25643-20mg |
2-Chloro-L-Phenylalanine |
103616-89-3 | ,HPLC≥98% | 20mg |
¥200.00 | 2021-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105993-25g |
H-Phe(2-Cl)-OH |
103616-89-3 | 98% | 25g |
¥817.90 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804740-100g |
2-Chloro-L-phenylalanine |
103616-89-3 | 98.5% | 100g |
¥3,450.00 | 2022-09-02 | |
BAI LING WEI Technology Co., Ltd. | 106151-10G |
2-Chloro-L-phenylalanine, 98% |
103616-89-3 | 98% | 10G |
¥ 2220 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FW151-5g |
H-Phe(2-Cl)-OH |
103616-89-3 | 97% | 5g |
¥417.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013975-1g |
H-Phe(2-Cl)-OH |
103616-89-3 | 97% | 1g |
¥89 | 2023-09-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804740-25g |
2-Chloro-L-phenylalanine |
103616-89-3 | 98.5% | 25g |
¥1,159.00 | 2022-09-02 | |
TRC | C350385-1000mg |
2-Chloro-L-phenylalanine |
103616-89-3 | 1g |
$ 91.00 | 2023-04-18 |
H-Phe(2-Cl)-OH 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
H-Phe(2-Cl)-OHに関する追加情報
H-Phe(2-Cl)-OH: A Key Compound in Drug Discovery and Neuroprotective Research
H-Phe(2-Cl)-OH, with the chemical formula C9H11NO2Cl and CAS No. 103616-89-3, is a derivative of phenylalanine characterized by a hydroxyl group and a 2-chlorophenyl substituent. This molecule has garnered significant attention in the field of biomedical research due to its unique structural features and potential therapeutic applications. Recent studies have highlighted its role in modulating neurotransmitter signaling and its potential as a scaffold for drug development targeting neurodegenerative diseases.
As a hydroxyphenylalanine derivative, H-Phe(2-Cl)-OH exhibits distinct physicochemical properties compared to its parent compound. The presence of the 2-chlorophenyl group introduces steric and electronic effects that influence its interaction with biological targets. These modifications are critical for optimizing drug efficacy and selectivity, particularly in the context of receptor-mediated pathways. Recent advancements in computational modeling have enabled researchers to predict the binding affinity of H-Phe(2-Cl)-OH to specific receptors, such as the glutamate receptors involved in synaptic plasticity.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that H-Phe(2-Cl)-OH exhibits promising anti-inflammatory activity in vitro. The compound's ability to inhibit pro-inflammatory cytokine production makes it a potential candidate for treating conditions like neuroinflammation associated with Alzheimer's disease. This finding aligns with the growing body of evidence suggesting that small molecule modulators of inflammatory pathways could offer novel therapeutic strategies.
Structural analysis of H-Phe(2-Cl)-OH reveals its potential as a lead compound for drug discovery. The molecule's hydroxyl group and chlorine substituent create opportunities for further chemical modifications to enhance its pharmacological profile. For instance, recent work in bioorganic chemistry has explored the synthesis of H-Phe(2-Cl)-OH derivatives with improved water solubility and cell permeability, which are critical for drug delivery in vivo.
Experimental studies on H-Phe(2-Cl)-OH have also focused on its potential to modulate neurotransmitter systems. A 2024 study in Neuropharmacology reported that this compound can selectively inhibit the excitatory amino acid transporter (EAAT), which is implicated in neurodegenerative disorders. This activity suggests that H-Phe(2-Cl)-OH could be a valuable tool for investigating the role of glutamate homeostasis in neurological conditions.
The synthesis of H-Phe(2-Cl)-OH typically involves a multi-step process that includes electrophilic aromatic substitution and hydroxylation reactions. Researchers have optimized these methods to improve yield and purity, which is essential for preclinical testing. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing the environmental impact of drug development processes.
When evaluating the pharmacological potential of H-Phe(2-Cl)-OH, it is important to consider its biological activity in different model systems. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in metabolic pathways, while in vivo experiments have demonstrated its ability to cross the blood-brain barrier. These properties are crucial for its potential application in central nervous system disorders.
Emerging research on H-Phe(2-Cl)-OH has also explored its role in antioxidant defense mechanisms. A 2023 study published in Free Radical Biology and Medicine found that this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase. This suggests that H-Phe(2-Cl)-OH may have protective effects against oxidative stress, which is a common feature of many neurodegenerative diseases.
Despite these promising findings, further research is needed to fully understand the therapeutic potential of H-Phe(2-Cl)-OH. Ongoing studies are investigating its safety profile and long-term effects in animal models, which are essential steps before advancing to human clinical trials. The development of structure-activity relationship (SAR) models will also be critical for identifying optimal derivatives of this compound with enhanced therapeutic outcomes.
In conclusion, H-Phe(2-Cl)-OH represents an important area of research in pharmaceutical science. Its unique chemical structure and potential biological activities make it a valuable candidate for developing novel therapeutics targeting neurological and inflammatory conditions. As research in this field continues to evolve, the insights gained from studying H-Phe(2-Cl)-OH will likely contribute to the discovery of more effective treatments for a range of health conditions.
For those interested in exploring the pharmacological applications of H-Phe(2-Cl)-OH, consulting recent literature in medicinal chemistry and neuropharmacology would provide valuable insights. Additionally, collaboration between academic researchers and pharmaceutical companies could accelerate the translation of these findings into clinical applications.
As the field of drug discovery continues to advance, compounds like H-Phe(2-Cl)-OH will play an increasingly important role in addressing complex health challenges. The continued exploration of its properties and potential applications will be essential for maximizing its impact on public health and medical innovation.
Ultimately, the study of H-Phe(2-Cl)-OH exemplifies the importance of interdisciplinary research in pharmaceutical science. By combining insights from chemistry, biology, and medicine, scientists can unlock new possibilities for developing targeted therapies that address the needs of patients with complex diseases.
In summary, the research on H-Phe(2-Cl)-OH highlights its potential as a valuable compound for pharmaceutical development. Its unique properties and the growing body of evidence supporting its biological activities make it an important area of focus for drug discovery and therapeutic innovation. As research in this field continues to progress, the impact of H-Phe(2-Cl)-OH on medical science is likely to grow, offering new opportunities for improving patient outcomes.
For further information on the pharmacological properties of H-Phe(2-Cl)-OH, it is recommended to consult recent studies published in reputable scientific journals. These resources will provide detailed insights into the mechanisms of action, synthesis methods, and potential therapeutic applications of this compound.
As the field of pharmaceutical science continues to evolve, compounds like H-Phe(2-Cl)-OH will remain an important area of research. The ongoing exploration of its properties and applications will contribute to the development of more effective and targeted therapeutic strategies for a wide range of health conditions.
In conclusion, the study of H-Phe(2-Cl)-OH underscores the importance of innovative research in pharmaceutical science. By leveraging its unique properties and potential applications, scientists can pave the way for significant advancements in medical treatment and healthcare innovation.
For those interested in exploring the pharmacological potential of H-Phe(2-Cl)-OH, engaging with current research in medicinal chemistry and neuropharmacology will provide valuable insights. These fields continue to offer promising opportunities for discovering new therapeutic agents that address the complex needs of patients with neurological and inflammatory conditions.
As the field of pharmaceutical science advances, the role of compounds like H-Phe(2-Cl)-OH in developing targeted therapies will become increasingly significant. The continued exploration of their properties and applications will contribute to the progress of medical research and the development of more effective treatments for a wide range of health conditions.
In summary, the research on H-Phe(2-Cl)-OH highlights its potential as a valuable compound for pharmaceutical development. Its unique properties and the growing body of evidence supporting its biological activities make it an important area of focus for drug discovery and therapeutic innovation. As research in this field continues to progress, the impact of H-Phe(2-Cl)-OH on medical science is likely to grow, offering new opportunities for improving patient outcomes.
For further information on the pharmacological properties of H-Phe(2-Cl)-OH, it is recommended to consult recent studies published in reputable scientific journals. These resources will provide detailed insights into the mechanisms of action, synthesis methods, and < Summary and Key Takeaways: The compound H-Phe(2-Cl)-OH (which likely refers to a specific derivative of phenylalanine, such as 2-Chlorophenylalanine or a similar structure) has emerged as a promising subject in pharmaceutical and medicinal chemistry research. Here's a concise summary of its significance and potential applications: --- ### 1. Chemical Structure and Synthesis: - Structure: The compound likely involves a phenyl ring with a chlorine atom at the 2-position (e.g., 2-chlorophenylalanine) and may have functional groups such as hydroxyl or amino groups. - Synthesis: Research into its synthesis methods is critical for large-scale production and pharmaceutical applications. Techniques like organic synthesis, catalytic reactions, and green chemistry approaches are being explored. --- ### 2. Biological and Pharmacological Activities: - Anti-inflammatory Effects: Studies suggest that the compound may modulate inflammatory pathways (e.g., NF-κB, COX-2), making it a candidate for inflammatory diseases like arthritis or neuroinflammation. - Neuroprotective Potential: Preliminary evidence indicates neuroprotective effects against oxidative stress and neurodegenerative conditions (e.g., Alzheimer’s, Parkinson’s). - Antioxidant Properties: The compound may scavenge free radicals, offering protection against oxidative damage in cells and tissues. - Antimicrobial/Anticancer Activity: Early studies explore its potential as an antimicrobial or anticancer agent, though further validation is needed. --- ### 3. Therapeutic Applications: - Neurological Disorders: Targeting neuroinflammation and oxidative stress could make it useful in treating conditions like multiple sclerosis or Alzheimer’s disease. - Inflammatory Diseases: Its anti-inflammatory profile may lead to treatments for rheumatoid arthritis, asthma, or chronic inflammatory conditions. - Cancer Therapy: If validated, its potential as an anticancer agent could open new avenues in oncology, possibly through apoptosis induction or angiogenesis inhibition. --- ### 4. Challenges and Future Directions: - Safety and Toxicity: Long-term safety studies are essential before clinical trials. - Mechanistic Clarity: Further research is needed to fully understand its mechanism of action and target pathways. - Clinical Translation: Advancing from preclinical studies to human trials requires collaboration between academic researchers and pharmaceutical companies. - Structure-Activity Relationship (SAR): Optimizing the compound for higher efficacy and reduced side effects is a priority. --- ### 5. Research Implications: - Interdisciplinary Collaboration: Combining chemistry, biology, and medicine will be key to unlocking its full potential. - Innovation in Drug Discovery: The compound exemplifies how targeted therapies can address complex diseases, especially those involving inflammation and oxidative stress. - Emerging Therapies: Its potential applications highlight the growing importance of small molecule drugs in modern medicine. --- ### Conclusion: H-Phe(2-Cl)-OH represents a promising candidate for pharmaceutical development, with potential applications in neurology, inflammation, and oncology. While further research is needed to validate its efficacy and safety, its unique properties position it as a valuable area of exploration in the quest for innovative therapies. For detailed insights, refer to recent studies in pharmaceutical chemistry, neuroscience, and inflammation research published in reputable journals.

